1-氨基环丙烷甲酸乙酯

描述

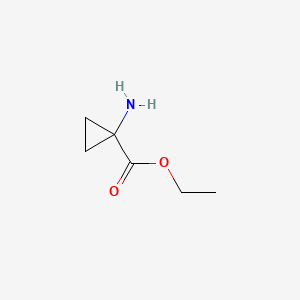

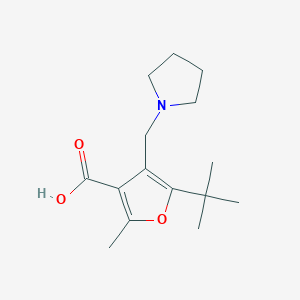

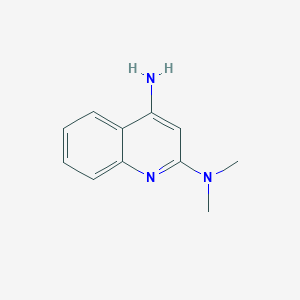

Ethyl 1-aminocyclopropanecarboxylate is a chemical compound with the molecular formula C6H11NO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester . The compound is related to a class of proteins known as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is required in the final step of production of ethylene .

Synthesis Analysis

The synthesis of Ethyl 1-aminocyclopropanecarboxylate is related to the production of ethylene. A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . In another study, an efficient manufacturing method of intermediate for (1R,2S)-VCPA by enzymatic desymmetrization of a malonate diester derivative was developed .

Molecular Structure Analysis

The molecular structure of Ethyl 1-aminocyclopropanecarboxylate is represented by the formula C6H11NO2 . The compound has a molecular weight of 129.16 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-aminocyclopropanecarboxylate are related to the production of ethylene. The compound is functionally related to a cyclopropanecarboxylate . It is also used in solution phase peptide synthesis .

Physical And Chemical Properties Analysis

Ethyl 1-aminocyclopropanecarboxylate is a white, yellow solid, powder . It has a melting point of 114-120 °C . The compound has a molecular weight of 129.16 g/mol, and its exact mass is 129.078978594 g/mol .

科学研究应用

乙烯生成和植物生长

1-氨基环丙烷甲酸乙酯作为 1-氨基环丙烷甲酸 (ACC) 的衍生物,在植物中乙烯的产生中起着重要作用。Hoffman 等人 (1982) 证明了 1-氨基-2-乙基环丙烷甲酸(一种相关化合物)在苹果、甜瓜和绿豆等植物中转化为丁烯,表明其在乙烯生物合成中的作用 (Hoffman 等人,1982)。这一转化过程对于各种植物生理过程至关重要,包括果实成熟和对胁迫的反应。

酶活性与生物合成

催化将 S-腺苷-L-蛋氨酸转化为 ACC 的酶 1-氨基环丙烷-1-羧酸合酶是乙烯生物合成中的关键参与者。Jakubowicz (2002) 强调了该酶的结构、催化活性和进化关系,强调了其在高等植物乙烯合成中的关键作用 (Jakubowicz,2002)。

乙烯非依赖性生长调控

Polko 和 Kieber (2019) 讨论了 ACC(乙烯的直接前体)作为独立于乙烯生物合成的信号分子的新兴作用。他们提出了 ACC 参与调节植物发育、细胞壁信号传导和病原体毒力的新发现,表明其除了作为乙烯前体之外还有更广泛的作用 (Polko & Kieber,2019)。

ACC 代谢和转运

Vanderstraeten 和 Van Der Straeten (2017) 综述了 ACC 在植物中的积累和转运。他们强调了 ACC 合成、结合、脱氨和转运的调控,并指出了其对植物发育和胁迫反应的影响。他们的发现突出了 ACC 转运的复杂机制及其潜在的农业应用 (Vanderstraeten & Van Der Straeten,2017)。

植物-细菌相互作用中的乙烯前体

Nascimento、Rossi 和 Glick (2018) 探讨了乙烯和 ACC 在植物-细菌相互作用中的作用。他们讨论了这些化合物如何调节植物免疫反应、细菌定植和发育过程,为植物及其相关细菌群落之间的复杂动态提供了见解 (Nascimento、Rossi 和 Glick,2018)。

作用机制

Target of Action

Ethyl 1-aminocyclopropanecarboxylate, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is the direct precursor of the plant hormone ethylene . The primary target of this compound is the enzyme ACC synthase (ACS), which catalyzes the synthesis of ACC from S-adenosyl-L-methionine (SAM) .

Mode of Action

The compound interacts with its target, ACC synthase, to produce ACC, which is subsequently oxidized to ethylene by ACC oxidase (ACO) . This interaction results in the production of ethylene, a gaseous plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Biochemical Pathways

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACC synthase. The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .

Pharmacokinetics

It is known that the compound is a powder and is used in solution phase peptide synthesis . This suggests that it may be soluble in certain solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Ethyl 1-aminocyclopropanecarboxylate is the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

安全和危害

Ethyl 1-aminocyclopropanecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .

属性

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-aminocyclopropanecarboxylate | |

CAS RN |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)